Cas no 2241129-44-0 (2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride)

2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride
- 2241129-44-0
- EN300-307054
- 2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride
-
- MDL: MFCD31735937
- インチ: 1S/C16H21N3.2ClH/c1-19-12-14(11-18-19)16-8-3-2-6-13(16)10-15-7-4-5-9-17-15;;/h2-3,6,8,11-12,15,17H,4-5,7,9-10H2,1H3;2*1H
- InChIKey: KUGCDQYKGAQGED-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCCCC1CC1=CC=CC=C1C1C=NN(C)C=1
計算された属性
- せいみつぶんしりょう: 327.1269031g/mol
- どういたいしつりょう: 327.1269031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307054-5.0g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-307054-0.1g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 0.1g |
$457.0 | 2025-03-19 | |
Enamine | EN300-307054-0.25g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 0.25g |
$650.0 | 2025-03-19 | |
Enamine | EN300-307054-2.5g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-307054-5g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 5g |
$3812.0 | 2023-09-05 | ||
Enamine | EN300-307054-10g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 10g |
$5652.0 | 2023-09-05 | ||
Enamine | EN300-307054-1.0g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-307054-0.05g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 0.05g |
$306.0 | 2025-03-19 | |
Enamine | EN300-307054-0.5g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 0.5g |
$1025.0 | 2025-03-19 | |
Enamine | EN300-307054-10.0g |
2-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}piperidine dihydrochloride |
2241129-44-0 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 |
2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride 関連文献
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochlorideに関する追加情報
Introduction to 2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride (CAS No. 2241129-44-0) in Modern Chemical and Pharmaceutical Research
The compound 2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride, identified by the CAS number 2241129-44-0, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, featuring a piperidine core substituted with a phenylmethyl group linked to a 1-methyl-1H-pyrazol-4-yl moiety, has garnered attention due to its structural complexity and potential therapeutic applications. The dihydrochloride salt form enhances its solubility and stability, making it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating pyrazole and piperidine scaffolds. These structures are known for their ability to modulate biological pathways by interacting with specific targets. The presence of the 1-methyl-1H-pyrazol-4-yl group in this compound suggests potential activity against enzymes or receptors involved in inflammatory responses, making it a valuable scaffold for designing novel therapeutic agents.
The phenylmethyl (benzyl) substituent appended to the piperidine ring introduces additional binding interactions that can fine-tune pharmacokinetic properties. This dual functionality allows for precise tuning of affinity and selectivity, which are critical factors in drug design. The dihydrochloride formulation not only improves solubility but also ensures consistent dosing, which is essential for clinical efficacy.
In the context of contemporary pharmaceutical research, this compound has been explored for its potential role in addressing neurological disorders. Piperidine derivatives are well-documented for their ability to cross the blood-brain barrier, a crucial property for central nervous system (CNS) therapies. The incorporation of the 1-methyl-1H-pyrazol-4-yl group may enhance binding affinity to specific neurotransmitter receptors, such as those involved in dopamine or serotonin pathways.
Emerging research indicates that molecules with similar structural motifs exhibit anti-inflammatory and analgesic properties. The 2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl part of the molecule may interact with cyclooxygenase (COX) enzymes or other inflammatory mediators, providing a mechanism for reducing inflammation and pain. Such interactions are particularly relevant in the development of non-opioid analgesics, which are sought after due to concerns over opioid misuse and dependence.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include palladium-catalyzed cross-coupling reactions to form the pyrazole-piperidine linkage, followed by functional group transformations to introduce the benzyl moiety. The final step involves salt formation with hydrochloric acid to yield the dihydrochloride salt, which is then purified through crystallization or chromatographic techniques.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to potential targets. Docking simulations have revealed that the 1-methyl-1H-pyrazol-4-yl group fits snugly into hydrophobic pockets of protein targets, while the phenylmethyl moiety forms hydrogen bonds with polar residues. This dual interaction pattern suggests high binding affinity and selectivity.
The pharmacokinetic profile of 2-{2-(1-methyl-1H-pyrazol-4-yl)phenylmethyl}piperidine dihydrochloride has been evaluated through in vitro and in vivo studies. Preliminary data indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, with moderate bioavailability and reasonable half-life. These characteristics make it an attractive candidate for further preclinical development.
In conclusion, this compound exemplifies the intersection of innovative molecular design and cutting-edge synthetic methodologies. Its structural features position it as a promising lead for therapeutic intervention in various disease states. As research progresses, further exploration of its biological activity and pharmacological effects will be essential to unlock its full potential in medicine.
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